N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide
CAS No.:
Cat. No.: VC15864700
Molecular Formula: C6H5F3N2OS
Molecular Weight: 210.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5F3N2OS |
|---|---|
| Molecular Weight | 210.18 g/mol |
| IUPAC Name | N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C6H5F3N2OS/c1-3(12)10-4-2-13-5(11-4)6(7,8)9/h2H,1H3,(H,10,12) |
| Standard InChI Key | KWLHSTXMMFQCCA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CSC(=N1)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a thiazole core (a five-membered ring containing sulfur and nitrogen) substituted with a trifluoromethyl (-CF₃) group at position 2 and an acetamide (-NHCOCH₃) moiety at position 4 . The SMILES notation CC(=O)NC1=CSC(=N1)C(F)(F)F encapsulates this arrangement, while the InChIKey KWLHSTXMMFQCCA-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration.
Computed Physicochemical Parameters
Key properties include:
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Topological Polar Surface Area (TPSA): 70.2 Ų, suggesting moderate permeability .
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Hydrogen Bond Donor/Acceptor Count: 1 donor (amide NH) and 6 acceptors (thiazole S/N, carbonyl O, and CF₃ F) .
These properties align with Lipinski’s Rule of Five, predicting favorable oral bioavailability .
Synthesis and Structural Modifications
Synthetic Routes
The compound is synthesized via cyclocondensation reactions. A representative method involves:
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Formation of the thiazole ring: Reacting α-bromoacetophenone derivatives with thiourea in the presence of iodine .
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Acetylation: Treating the intermediate 4-aminothiazole with chloroacetyl chloride under basic conditions.
Variants include substituting the aniline precursor to introduce diverse R-groups, enabling structure-activity relationship (SAR) studies .
Derivative Synthesis
The acetamide group serves as a handle for further modifications:
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Alkylation/Acylation: Introducing alkyl or acyl groups to the amide nitrogen to modulate solubility.
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Cross-coupling reactions: Suzuki-Miyaura couplings on the thiazole ring to attach aryl/heteroaryl groups.
Biological Activities and Mechanisms
Anticancer Properties
The trifluoromethyl group enhances metabolic stability, enabling prolonged interaction with oncogenic targets:
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Kinase inhibition: Suppression of EGFR and VEGFR2 signaling pathways in breast and lung cancer cell lines.
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Apoptosis induction: Activation of caspase-3/7 via mitochondrial membrane depolarization.
Pharmacological Research Findings
In Vitro Studies
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Cytotoxicity assays: IC₅₀ values of 12–18 µM against MCF-7 (breast) and A549 (lung) adenocarcinoma cells.
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Antimicrobial MICs: 4–8 µg/mL against Staphylococcus aureus and Candida albicans.
ADME Profiling
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Absorption: Caco-2 permeability assay results indicate moderate intestinal absorption (Papp = 8.2 × 10⁻⁶ cm/s).
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Metabolism: Stable in human liver microsomes, with 85% parent compound remaining after 1 hour.
Chemical Reactivity and Stability
Hydrolytic Stability
The acetamide group undergoes slow hydrolysis in acidic media (t₁/₂ = 24 hours at pH 2), but remains stable under physiological conditions (pH 7.4) .
Photodegradation
Exposure to UV light (λ = 254 nm) induces cleavage of the thiazole ring, necessitating storage in amber vials .
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